molecular formula C23H19NO5S B2474781 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 879589-90-9

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2474781
CAS No.: 879589-90-9
M. Wt: 421.47
InChI Key: GULNKRPVYPSXHF-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 8 with a methyl group. The thiophene-2-carboxamide moiety is attached via an amide linkage at position 2 of the chromone ring. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antioxidant properties . The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to enzymatic targets, while the thiophene carboxamide contributes to electronic and steric interactions in molecular recognition .

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-13-6-4-7-15-20(25)19(14-9-10-16(27-2)17(12-14)28-3)23(29-21(13)15)24-22(26)18-8-5-11-30-18/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNKRPVYPSXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the following components:

  • Chromene Core : A chromen-4-one structure.
  • Dimethoxyphenyl Group : A phenyl ring with two methoxy substituents.
  • Thiophene and Carboxamide Moiety : A thiophene ring attached to a carboxamide group.

The molecular formula is C23H19NO5SC_{23}H_{19}NO_{5}S with a molecular weight of 421.5 g/mol .

Synthesis Route

The synthesis typically involves multi-step organic reactions:

  • Formation of Chromen-4-one : Achieved through condensation reactions involving 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
  • Introduction of the Phenyl Group : Utilizes Suzuki-Miyaura coupling for attaching the phenyl group.
  • Final Coupling to Form Carboxamide : Involves reacting the intermediate with thiophene-2-carboxylic acid derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Mechanism of Action : The compound is known to inhibit key enzymes involved in cancer cell proliferation, such as tyrosinase, and can induce apoptosis in various cancer cell lines through caspase activation.

Antioxidant and Anti-inflammatory Effects

This compound has also been studied for its antioxidant properties:

  • Free Radical Scavenging : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its potential use in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound showed cytotoxic effects against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations revealed interactions with Bcl-2 protein, indicating potential pathways for inducing apoptosis .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls, supporting its anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits enzymes involved in melanin synthesis and other metabolic pathways.
  • Signaling Pathway Modulation : Alters pathways related to inflammation and cell survival, contributing to its anti-inflammatory effects.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity:
Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit notable antioxidant properties. For instance, a study utilizing the ABTS method showed that certain derivatives achieved up to 62% inhibition of free radicals, indicating their potential as effective antioxidants in preventing oxidative stress-related diseases .

Antibacterial and Antifungal Properties:
The compound has been evaluated for its antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL, suggesting significant antibacterial efficacy. Furthermore, some derivatives have shown antifungal activity, making them candidates for treating fungal infections .

Anti-inflammatory and Antitumor Effects:
Thiophene-2-carboxamide derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases. Additionally, some derivatives have displayed promising results in inhibiting tumor growth in various cancer cell lines, positioning them as potential anticancer agents .

Pharmacological Applications

Drug Discovery:
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide serves as a lead compound in drug discovery efforts. Its structural features allow for modifications that can enhance biological activity or selectivity. Compounds with similar structures have been developed into marketed drugs like OSI-390 (anticancer) and Rivaroxaban (antithrombotic) .

Enzyme Inhibition:
The compound may act as an inhibitor of critical enzymes involved in various metabolic pathways. For example, compounds with similar structures have shown the ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative disorders such as Alzheimer’s disease.

Material Science Applications

Photophysical Properties:
The unique structural characteristics of this compound make it suitable for applications in organic electronics and photonics. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

Study Focus Area Findings
Study on Antioxidant ActivityAntioxidant propertiesDerivatives exhibited up to 62% inhibition using the ABTS method .
Investigation of Antibacterial PropertiesAntibacterial efficacyMIC around 256 µg/mL against Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory StudyInhibition of inflammatory pathwaysSignificant reduction in inflammatory markers observed .
Drug Discovery ResearchLead compound developmentSimilar structures led to successful drugs like OSI-390 and Rivaroxaban .
Material Science ExplorationPhotophysical propertiesPotential applications in OLEDs and solar cells due to light absorption capabilities .

Comparison with Similar Compounds

Key Findings :

  • The 3,4-dimethoxyphenyl group in the target compound may improve membrane permeability compared to mono-methoxy analogs, as observed in related chromones .
  • Thiophene-2-carboxamide substitution enhances stability in metabolic assays relative to acetamide derivatives, as seen in thiophene-containing drug candidates .
2.2 Thiophene Carboxamide Derivatives

Thiophene carboxamides are notable for their role in kinase inhibition and cytotoxicity. Comparisons include:

Compound Core Structure Activity Reference
Target compound Chromone-thiophene hybrid Preliminary cytotoxicity (IC₅₀ ~ 15 µM)*
Ethyl 3,5-diamino-4-(4-oxothiazol-2-yl)thiophene-2-carboxylate Thiophene-thiazole hybrid Anticancer (HeLa cells, IC₅₀ = 9.7 µM)
Thiophene-2-carboxamide linked to quinazoline Quinazoline-thiophene hybrid EGFR inhibition (IC₅₀ = 0.8 nM)

Key Findings :

  • Hybridization of thiophene carboxamide with chromone (target compound) retains moderate cytotoxicity but shows reduced potency compared to thiazole-thiophene hybrids .
  • The 8-methyl group on the chromone may sterically hinder target binding compared to smaller substituents in quinazoline hybrids .
2.3 3,4-Dimethoxyphenyl-Containing Compounds

The 3,4-dimethoxyphenyl moiety is common in natural products (e.g., apocynin analogs) and synthetic drugs. Examples:

Compound Structure Role/Activity Reference
Target compound Chromone hybrid Potential NADPH oxidase inhibition*
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride (from ) Isoquinoline precursor Intermediate in alkaloid synthesis
Capsaicin dimethoxy analog Vanilloid derivative TRPV1 agonist (EC₅₀ = 0.3 µM)

Key Findings :

  • The 3,4-dimethoxyphenyl group in the target compound may mimic catechol-containing inhibitors (e.g., kinase inhibitors) but with improved metabolic stability due to methoxy protection .
  • Structural analogs like the isoquinoline precursor () highlight the utility of this moiety in alkaloid-like drug design .

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